N'-(2-Ethoxybenzylidene)decanohydrazide
Description
N'-(2-Ethoxybenzylidene)decanohydrazide is a hydrazone derivative synthesized via the condensation of decanohydrazide (a 10-carbon hydrazide) with 2-ethoxybenzaldehyde. This compound belongs to the acylhydrazone class, characterized by the presence of a hydrazone linkage (–NH–N=CH–) and a ketone-derived acyl group.
Properties
CAS No. |
303084-30-2 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C19H30N2O2/c1-3-5-6-7-8-9-10-15-19(22)21-20-16-17-13-11-12-14-18(17)23-4-2/h11-14,16H,3-10,15H2,1-2H3,(H,21,22)/b20-16+ |
InChI Key |
KQKUWTXUYYDMOF-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-Ethoxybenzylidene)decanohydrazide can be synthesized through the condensation reaction between 2-ethoxybenzaldehyde and decanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the formation of the desired product is complete. The product is usually purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2-Ethoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxybenzylidene)decanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N'-(2-Ethoxybenzylidene)decanohydrazide has shown promise in the realm of medicinal chemistry, particularly for its biological activity against various diseases. Hydrazides, including this compound, are known for their diverse pharmacological properties.
- Antioxidant Activity : Research indicates that hydrazide derivatives can exhibit significant antioxidant properties. For example, studies have demonstrated that certain hydrazides can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Hydrazides have also been investigated for their antimicrobial activities. Compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some hydrazide derivatives possess anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Corrosion Inhibition
Another significant application of this compound is in the field of corrosion inhibition. Hydrazides are recognized for their ability to form protective films on metal surfaces, thereby reducing corrosion rates.
- Efficiency Studies : The effectiveness of hydrazides as corrosion inhibitors has been extensively studied. For instance, it has been reported that compounds like N'-[(1E)-(4-hydroxy phenyl)methylene]isonicotinohydrazide exhibit high inhibition efficiencies in acidic environments, with efficiencies reaching up to 94% at optimal concentrations .
- Mechanistic Insights : The inhibition mechanism typically involves adsorption onto the metal surface, which can be described by the Langmuir adsorption isotherm model. This model helps predict how the inhibitor interacts with the surface and provides insights into its efficiency under varying conditions .
Materials Science
In materials science, this compound can be utilized for synthesizing new materials with desirable properties.
- Polymer Chemistry : Hydrazides are often used as intermediates in polymer synthesis. They can participate in condensation reactions leading to the formation of polymers with specific mechanical and thermal properties .
- Fluorescent Sensors : Recent studies have explored the use of hydrazides in developing fluorescent sensors for detecting metal ions and other analytes. These sensors leverage the unique optical properties of hydrazides when they interact with target substances .
Data Table: Summary of Applications
Case Study 1: Antioxidant Evaluation
A study evaluated several hydrazide derivatives for their antioxidant capabilities using in vitro assays. The results indicated that specific derivatives exhibited antioxidant activities comparable to established antioxidants like ascorbic acid, demonstrating their potential use in health supplements or pharmaceuticals aimed at reducing oxidative stress .
Case Study 2: Corrosion Inhibition Performance
Research focused on the corrosion inhibition performance of this compound in hydrochloric acid solutions showed a maximum efficiency of over 90% under optimal conditions. The study employed weight loss methods and electrochemical techniques to confirm the protective nature of the inhibitor on mild steel surfaces .
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical properties of hydrazones are highly dependent on substituents on the benzylidene ring and the hydrazide backbone. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Hydrazones
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) on the benzylidene ring improve stability and π-conjugation, facilitating interactions with biological targets .
- Long aliphatic chains (e.g., decanoic acid, pentadecyl) increase lipophilicity, which correlates with enhanced antimicrobial activity against lipid-rich bacterial membranes .
- Heterocyclic hydrazides (e.g., benzothiophene, piperazine) introduce additional binding sites for metal coordination or enzyme inhibition .
Key Findings :
- Antimycobacterial Activity: Isonicotinohydrazide derivatives (e.g., ) exhibit superior activity against M. tuberculosis compared to aliphatic hydrazides like decanohydrazide, likely due to enhanced penetration through mycobacterial cell walls .
- Enzyme Inhibition : Thiosemicarbazide derivatives (e.g., ) demonstrate potent inhibition of metallo-β-lactamases, critical for combating antibiotic-resistant bacteria .
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but analogs like (E)-N'-(2-ethoxybenzylidene)piperazine-1-carbothiohydrazide melt at 209–210°C . Hydroxy-substituted analogs (e.g., ) generally have higher melting points due to hydrogen bonding .
- Solubility: Decanohydrazide derivatives are less water-soluble than smaller hydrazides (e.g., acetohydrazides) but show better solubility in organic solvents .
Biological Activity
N'-(2-Ethoxybenzylidene)decanohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. Hydrazides and their derivatives are known for a variety of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antimalarial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a hydrazide functional group linked to an aromatic ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that hydrazide derivatives exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Hydrazides have been studied for their antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have reported that certain hydrazides exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| HD 1 | E. coli | 15 |
| HD 2 | S. aureus | 20 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of hydrazides is well-documented. Research has demonstrated that certain hydrazide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study involving structurally related compounds found that these derivatives could effectively target cancer cell lines, leading to cell cycle arrest and apoptosis .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| HD 3 | MCF-7 | 12 |
| HD 4 | HeLa | 10 |
| This compound | TBD |
Anti-inflammatory Activity
Hydrazides have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways related to inflammation .
Case Studies
Several case studies have highlighted the application of hydrazides in clinical settings:
-
Case Study on Antibacterial Activity :
A study evaluated the efficacy of various hydrazides against multi-drug resistant bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, leading to further exploration of their potential as therapeutic agents. -
Case Study on Cancer Treatment :
In a preclinical trial, a series of hydrazides were tested for their anticancer effects on different cell lines. The findings revealed substantial inhibition of cell proliferation in breast and cervical cancer cells, prompting further investigation into their mechanisms of action.
Research Findings
Recent research findings indicate that the biological activity of this compound may be influenced by structural modifications and the presence of specific substituents on the aromatic ring. The following table summarizes key findings from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
